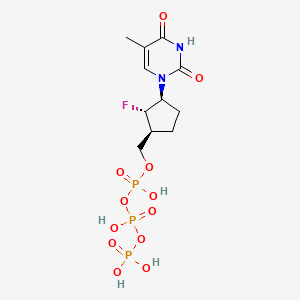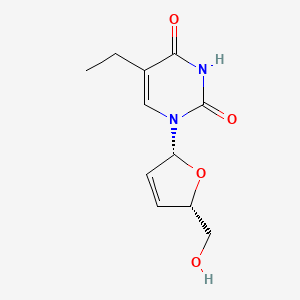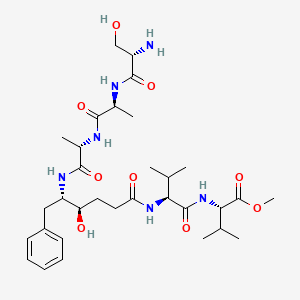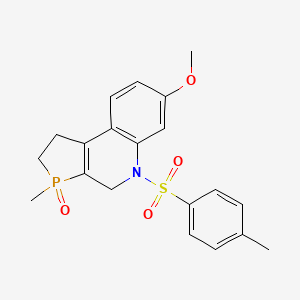
7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide is a complex organic compound that belongs to the class of phospholoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the phospholo group and subsequent functionalization with methoxy, methyl, and sulfonyl groups. Common reagents and conditions include:
Quinoline synthesis: Using aniline derivatives and aldehydes under acidic conditions.
Phospholo group introduction: Utilizing phosphorus-containing reagents such as phosphorus oxychloride.
Functionalization: Employing methylating agents like methyl iodide and sulfonylating agents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of phospholoquinolines have shown potential as enzyme inhibitors and receptor modulators. This compound could be investigated for similar biological activities.
Medicine
Medicinal applications may include the development of new pharmaceuticals targeting specific diseases. The compound’s structural features could be optimized for improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Phospholoquinolines: Compounds with similar core structures but different functional groups.
Quinoline derivatives: Compounds with variations in the quinoline core or additional substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
84779-95-3 |
|---|---|
Molecular Formula |
C20H22NO4PS |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
7-methoxy-3-methyl-5-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-phospholo[2,3-c]quinoline 3-oxide |
InChI |
InChI=1S/C20H22NO4PS/c1-14-4-7-16(8-5-14)27(23,24)21-13-20-18(10-11-26(20,3)22)17-9-6-15(25-2)12-19(17)21/h4-9,12H,10-11,13H2,1-3H3 |
InChI Key |
NPFUOHDZVFZKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CCP3(=O)C)C4=C2C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


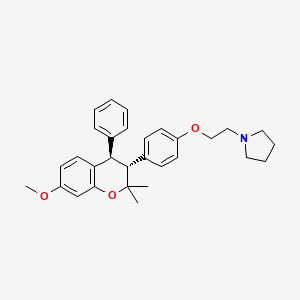
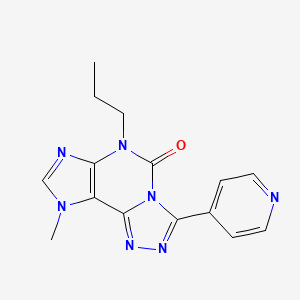
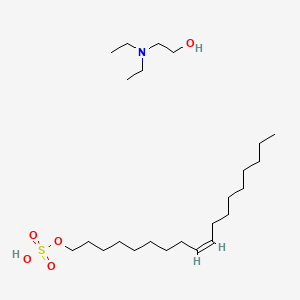
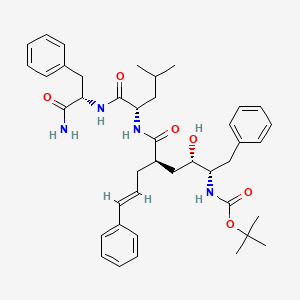

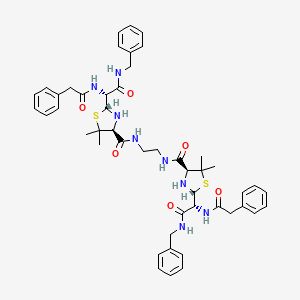

![strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate](/img/structure/B15194159.png)
